molecular formula C20H15ClFN5O2S B2692049 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 894036-78-3

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Cat. No. B2692049
CAS RN: 894036-78-3
M. Wt: 443.88
InChI Key: KAURJEFASDDTPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .


Molecular Structure Analysis

The structures of the derivatives were confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Chemical Reactions Analysis

A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The presence of the 1,2,4-triazole ring and the C=O groups could contribute to its reactivity .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have shown promising anticancer activity . They can interact with cancer cells and inhibit their growth. The presence of the 1,2,4-triazole ring in the structure of this compound suggests that it may have similar anticancer properties .

Antimicrobial Activity

Compounds containing 1,2,4-triazole rings have been found to have antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them potentially useful in the treatment of infectious diseases .

Anti-inflammatory Activity

1,2,4-Triazole derivatives have been found to have anti-inflammatory properties . They can reduce inflammation in the body, which can be beneficial in the treatment of conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity

1,2,4-Triazole derivatives have been found to have antioxidant properties . They can neutralize harmful free radicals in the body, which can help to prevent damage to cells and tissues .

Antiviral Activity

1,2,4-Triazole derivatives have been found to have antiviral properties . They can inhibit the replication of viruses, making them potentially useful in the treatment of viral infections .

Antidiabetic Activity

1,2,4-Triazole derivatives have been found to have antidiabetic properties . They can help to regulate blood sugar levels, which can be beneficial in the treatment of diabetes .

Antimalarial Activity

1,2,4-Triazole derivatives have been found to have antimalarial properties . They can inhibit the growth of the parasites that cause malaria, making them potentially useful in the treatment of this disease .

Anticholinesterase Activity

1,2,4-Triazole derivatives have been found to have anticholinesterase properties . They can inhibit the activity of the enzyme cholinesterase, which can be beneficial in the treatment of conditions such as Alzheimer’s disease .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c21-13-3-1-12(2-4-13)17-25-20-27(26-17)16(11-30-20)9-10-23-18(28)19(29)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAURJEFASDDTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

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